“N2-Tritylolmesartan medoxomil” is a compound with the molecular formula C48H44N6O6 . It is related to Olmesartan medoxomil, an angiotensin receptor blocker (ARB) used in the treatment of hypertension .
The molecular structure of “N2-Tritylolmesartan medoxomil” is complex, with a molecular weight of 800.9 g/mol . The IUPAC name for the compound is (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5- (2-hydroxypropan-2-yl)-2-propyl-3- [ [4- [2- (2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate
.
“N2-Tritylolmesartan medoxomil” has a molecular weight of 800.9 g/mol . Other physical and chemical properties specific to “N2-Tritylolmesartan medoxomil” are not detailed in the available literature.
N2-Tritylolmesartan medoxomil is derived from olmesartan medoxomil and is characterized by the addition of a trityl group at the nitrogen atom in the tetrazole ring. Its systematic name reflects its structural features, which include a trityl substituent attached to the N-2 nitrogen atom of the tetrazole moiety. The compound has been identified as a regioisomer, specifically differing from other forms such as N1-tritylolmesartan .
The synthesis of N2-Tritylolmesartan medoxomil typically involves several key steps:
The molecular structure of N2-Tritylolmesartan medoxomil can be represented by its chemical formula, , with a molecular weight of approximately 688.82 g/mol. The structure features:
Single-crystal X-ray diffraction studies have confirmed that the trityl substituent is specifically attached to the N-2 nitrogen atom, which is significant for understanding its reactivity and interactions .
N2-Tritylolmesartan medoxomil participates in several chemical reactions that are critical for its functionality:
These reactions are carefully controlled to optimize yield and minimize by-products.
The mechanism of action for N2-Tritylolmesartan medoxomil primarily relates to its role as an intermediate in producing olmesartan medoxomil. Once administered, olmesartan acts by selectively blocking angiotensin II receptors (AT1 subtype), leading to vasodilation and decreased blood pressure. The trityl group in N2-Tritylolmesartan medoxomil enhances its pharmacokinetic properties, allowing for improved absorption and bioavailability upon conversion to olmesartan in vivo .
N2-Tritylolmesartan medoxomil exhibits several notable physical and chemical properties:
These properties are crucial for its handling and formulation into pharmaceutical products .
N2-Tritylolmesartan medoxomil finds applications primarily in pharmaceutical research and development:
N2-Tritylolmesartan medoxomil (CAS 1020157-01-0) serves as the pivotal penultimate intermediate in synthesizing olmesartan medoxomil, an angiotensin II receptor blocker (ARB) used globally for hypertension management. During the convergent synthesis of olmesartan medoxomil, the trityl (triphenylmethyl) group protects the tetrazole ring’s N-2 nitrogen atom, preventing undesired alkylation during esterification steps. This protection is indispensable because the tetrazole moiety’s acidity and reactivity necessitate selective shielding to ensure correct regiochemistry in downstream reactions [1] [6]. Industrially, this intermediate is synthesized via a one-pot, three-component reaction sequence that couples an imidazole derivative with a trityl-protected biphenyltetrazole and medoxomil chloride. This route achieves a 72–75% yield with >97.5% HPLC purity, significantly enhancing efficiency compared to earlier multi-step isolation processes [2].
However, incomplete protection or deprotection generates process-related impurities. For instance, residual olmesartan acid (formed via de-tritylation) or regioisomeric N-1-medoxomil derivatives arise during hydrolysis and alkylation, necessitating rigorous chromatographic purification to meet pharmacopeial standards (e.g., ICH thresholds of <0.1% for individual impurities) [1] [6]. The compound’s structural integrity directly dictates the purity profile of the final active pharmaceutical ingredient (API), underscoring its critical function in quality control.
Table 1: Impurities Generated During N2-Tritylolmesartan Medoxomil Synthesis
Impurity Name | Structure | Origin in Synthesis | Typical Levels in Crude API |
---|---|---|---|
Olmesartan dimedoxomil (N-2 isomer) | Tetrazole alkylated at N-2 with medoxomil | Competitive alkylation of deprotected tetrazole | 0.15–0.64% [1] |
Olmesartan acid | Deprotected tetrazole and carboxylate | Incomplete esterification | 0.13–1.28% [1] |
The discovery of N2-tritylolmesartan medoxomil’s correct regiochemistry resolved longstanding ambiguities in sartan synthesis. Initially, tritylated intermediates were misassigned as N-1 regioisomers in patents and chemical databases (e.g., CAS 144690-92-6 for purported N-1-trityl), leading to inconsistent impurity profiles across manufacturing processes [1] [8]. Single-crystal X-ray diffraction (SCXRD) studies in 2015 definitively established the trityl group’s attachment to the tetrazole’s N-2 nitrogen, prompting revisions in chemical nomenclature and regulatory documentation [6] [8]. This structural clarification coincided with efforts to streamline olmesartan medoxomil production, driven by its inclusion in fixed-dose combination therapies and cost-effectiveness relative to other ARBs [2] [5].
Modern commercial routes prioritize atom economy and reduced solvent use. Traditional methods required isolation/purification after each step (e.g., column chromatography), but contemporary one-pot assemblies in dipolar aprotic solvents like dimethylacetamide (DMA) circumvent intermediate isolations. For example, reacting 4-(1-hydroxy-1-methylethyl)-2-propylimidazole with [2′-(N-trityltetrazol-5-yl)biphenyl-4-yl]methyl bromide and medoxomil chloride yields N2-tritylolmesartan medoxomil at 300g scale with 97.5% purity [2]. The global market for this intermediate is expanding, with manufacturers (e.g., TRC, Clearsynth, SynZeal) offering gram-to-kilogram quantities at competitive prices ($145/10mg to $3,330/g for high-purity standards), reflecting its industrial demand [4] [5].
The molecular architecture of N2-tritylolmesartan medoxomil (C₄₈H₄₄N₆O₆; MW 800.90 g/mol) hinges on the regioselective attachment of the trityl group to the tetrazole ring. Tetrazoles exhibit annular tautomerism, existing as 1H- or 2H- tautomers, with alkylation yielding N-1 or N-2 regioisomers. Historically, spectroscopic ambiguities led to misassignment as N-1-trityl derivatives in sartan syntheses [1] [8]. SCXRD analyses of N-tritylolmesartan medoxomil crystals confirmed exclusive N-2 substitution, evidenced by:
This N-2 configuration enhances steric shielding, moderating the tetrazole’s acidity (predicted pKa ~13.21) and reducing undesired alkylation during medoxomil ester formation. Nevertheless, basic hydrolysis of preceding intermediates (e.g., ethyl ester derivatives) can partially deprotect the trityl group, liberating tetrazolate anions that undergo competitive N-1/N-2 alkylation with medoxomil chloride. This side reaction generates isomeric impurities like olmesartan dimedoxomil, necessitating excess medoxomil chloride and precise reaction controls to suppress their formation [1] [3].
Table 2: Structural and Physicochemical Properties of N2-Tritylolmesartan Medoxomil
Property | N-2 Regioisomer (Correct) | N-1 Regioisomer (Misassigned) | Analytical Techniques |
---|---|---|---|
CAS Registry | 1020157-01-0 [4] [7] | 144690-92-6 [6] | — |
Melting Point | 100–102°C [4] | Not reported | DSC |
¹⁵N NMR Shift (Tetrazole) | δ = -172.3 ppm (N-2) [8] | δ = -120.1 ppm (N-1) | NMR spectroscopy |
Crystal Packing | Monoclinic P2₁/c [6] | No crystal structure | SCXRD |
Solubility | Slightly soluble in chloroform, methanol [4] | — | HPLC |
The N-2-trityl configuration is conserved across sartan intermediates (e.g., losartan, valsartan), indicating a universal structural motif. Regulatory guidelines now mandate rigorous characterization of such intermediates to control impurity profiles, aligning with FDA/EMA requirements for API synthesis [6] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7